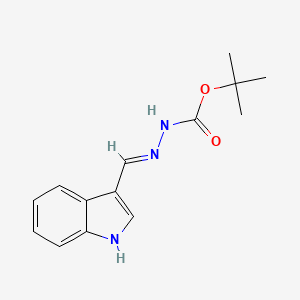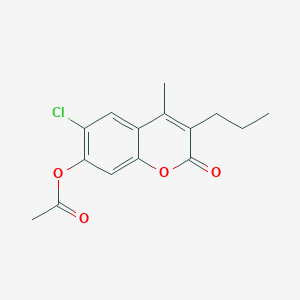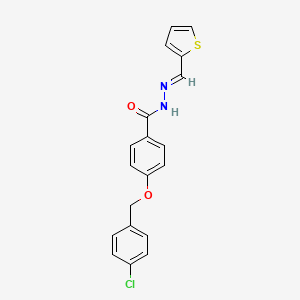![molecular formula C13H13N3O2 B11998660 2,5-dimethyl-N'-[(E)-pyridin-2-ylmethylidene]furan-3-carbohydrazide](/img/structure/B11998660.png)
2,5-dimethyl-N'-[(E)-pyridin-2-ylmethylidene]furan-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.267 g/mol . This compound is known for its unique structure, which combines a furan ring with a pyridine moiety through a hydrazide linkage. It is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
The synthesis of 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with pyridin-2-ylmethylene hydrazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the hydrazide bond.
Analyse Des Réactions Chimiques
2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the furan and pyridine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Mécanisme D'action
The mechanism of action of 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide linkage allows it to form stable complexes with metal ions, which can be crucial in catalytic processes. Additionally, the furan and pyridine rings provide sites for further chemical modifications, enhancing its versatility in various applications .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE include:
- 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID (3-METHYL-THIOPHEN-2-YLMETHYLENE)-HYDRAZIDE
- 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID (9H-FLUOREN-9-YLMETHYLENE)-HYDRAZIDE
- 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID (4-METHYL-BENZYLIDENE)-HYDRAZIDE
These compounds share similar structural features but differ in the substituents attached to the furan and pyridine rings. The unique combination of the furan and pyridine moieties in 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE sets it apart from these similar compounds, providing distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H13N3O2 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
2,5-dimethyl-N-[(E)-pyridin-2-ylmethylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C13H13N3O2/c1-9-7-12(10(2)18-9)13(17)16-15-8-11-5-3-4-6-14-11/h3-8H,1-2H3,(H,16,17)/b15-8+ |
Clé InChI |
FUEQJMAYCMNEGP-OVCLIPMQSA-N |
SMILES isomérique |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=CC=N2 |
SMILES canonique |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998584.png)
![Ethyl 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11998594.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998605.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11998618.png)


![3-tert-butyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11998636.png)
![Methyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11998638.png)

![(4-Methoxyphenyl)[2-(1-piperidinyl)phenyl]methanone](/img/structure/B11998652.png)

